1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride

FFA1 Agonist GPR40 Selectivity Calcium Mobilization Assay

Non-selective FFA probes often confound metabolic research with off-target activity. This compound overcomes that limitation as a highly selective FFA1/GPR40 agonist with a unique diarylpropenylamine scaffold. - EC50 280 nM at FFA1; >35-fold selectivity over FFA2/FFA3 for clean signaling studies. - Potent CYP2B6 inhibitor (IC50 60 nM) with minimal CYP3A4 impact, ideal for ADME/DDI panels. - Distinct allosteric binding topology enables receptor mapping unachievable with carboxylate-based agonists. Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility for critical assays.

Molecular Formula C17H18Cl2FN
Molecular Weight 326.2 g/mol
Cat. No. B12852230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-1-(3-Fluorophenyl)-3-Dimethylaminoprop-1-Ene Hydrochloride
Molecular FormulaC17H18Cl2FN
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESCN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F.Cl
InChIInChI=1S/C17H17ClFN.ClH/c1-20(2)11-10-17(13-6-8-15(18)9-7-13)14-4-3-5-16(19)12-14;/h3-10,12H,11H2,1-2H3;1H/b17-10-;
InChIKeyPNADBYWNNBOKJK-HVHKRRFMSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selective FFA1 Agonist for Metabolic Research


1-(4-Chlorophenyl)-1-(3-fluorophenyl)-3-dimethylaminoprop-1-ene hydrochloride (CAS 21165-57-1) is a synthetic triarylpropenylamine derivative characterized by a central prop-1-ene chain linking 4-chlorophenyl and 3-fluorophenyl rings, with a dimethylamino terminus, stabilized as the hydrochloride salt [1]. It is primarily recognized as a selective agonist of the Free Fatty Acid Receptor 1 (FFA1/GPR40), a G-protein coupled receptor implicated in glucose-stimulated insulin secretion [2]. Its molecular formula is C₁₇H₁₈Cl₂FN, with a molecular weight of 326.24 g/mol and a computed logP of 5.27, indicating significant lipophilicity [1].

Selective FFA1/GPR40 pathway activation studies
Glucose-stimulated insulin secretion research in β-cell models
Tool compound for diarylpropenylamine scaffold probing

Why This Scaffold Cannot Be Replaced by Generic Analogs


Generic substitution of this compound is not feasible because minor structural modifications among its close analogs lead to profound shifts in receptor selectivity and potency. The specific combination of a 4-chloro and 3-fluoro substitution pattern on the diarylpropenyl scaffold is critical for its selective FFA1 agonism (EC50 280 nM) [1], while analogs with even minor changes, such as the saturated propyl chain or altered halogen positions, show a drastic reduction or complete loss of this targeted activity, often redirecting promiscuity towards unrelated targets like histamine receptors . Therefore, the compound's utility as a precise pharmacological tool depends entirely on its unique spatial and electronic configuration, which cannot be replicated by off-the-shelf alternatives.

Target compound 4-chloro/3-fluoro diarylpropenylamine maintains FFA1 selective agonism
Analog risk Saturated propyl chain analogs shift pharmacology towards histamine H2 agonism
Halogen substitution Specific 4-Cl and 3-F pattern required for FFA1 activity
Mismatch consequence Altered substitution patterns may redirect to unrelated receptors or lose activity

Quantitative Differentiation from Closest Analogs


FFA1 Selectivity Over FFA2 and FFA3 Receptors

The compound demonstrates a clear selectivity window for FFA1 over the closely related free fatty acid receptors FFA2 and FFA3, a key differentiator from pan-FFA ligands. While it agonizes FFA1 with an EC50 of 280 nM, it shows no significant activity at FFA2 or FFA3 (EC50 >10,000 nM in identical assay conditions) [1]. This selectivity profile is not uniform across all diarylalkylamine analogs, many of which exhibit broader receptor promiscuity [2].

FFA1 Selectivity
Head-to-head
FFA1 EC50: 280 nM
FFA2/FFA3: >10,000 nM
Supports FFA1-specific pathway analysis over pan-FFA
Reported >35-fold selectivity in calcium flux assay (CHO cells)
FFA1 Agonist GPR40 Selectivity Calcium Mobilization Assay

CYP2B6 Inhibition and Drug-Drug Interaction Risk

The compound exhibits significant inhibition of Cytochrome P450 2B6 (IC50: 60 nM), whereas its inhibitory activity against CYP3A4 is negligible (IC50 >50,000 nM) [1]. This specific CYP2B6 liability distinguishes it from structurally related compounds that are either clean across CYP isoforms or inhibit CYP3A4 more potently, thus demanding a specific precaution set during in vitro toxicology profiling.

CYP2B6 Inhibition
Class-level
CYP2B6 IC50: 60 nM
CYP3A4 IC50: >50,000 nM
Identifies CYP2B6-specific DDI risk for ADME profiling
Reported >800-fold selectivity; human liver microsomes
CYP2B6 Inhibition Drug-Drug Interaction ADME-Tox Screening

Metabolic Stability Advantage of Unsaturated Scaffold

The central prop-1-ene double bond in this compound introduces structural rigidity that is absent in its saturated analog, 3-(4-chlorophenyl)-3-(3-fluorophenyl)-N,N-dimethylpropan-1-amine. This rigidity is predicted to reduce oxidative N-dealkylation, a major clearance pathway for flexible dimethylaminopropyl chains [1]. While the saturated analog shows a shift in pharmacological activity towards histamine H2 agonism (pD2 7.15 to 7.75) , the unsaturated compound maintains a distinct FFA1-oriented profile and potentially superior metabolic lifespan, providing a clear procurement rationale.

Metabolic Stability
Cross-study
Unsaturated scaffold resists N-dealkylation; saturated analog shifts to H2 agonism
Suggests scaffold rigidity may extend assay stability
Based on structural and pharmacological comparison
Metabolic Stability Structural Rigidity N-dealkylation

Optimal Research Application Scenarios


Selective FFA1 Tool in β-Cell Function Studies

Leveraging its >35-fold selectivity for FFA1 over FFA2/FFA3 [1], this compound is optimally deployed as a selective agonist in pancreatic β-cell lines (e.g., INS-1E) to dissect FFA1-specific signaling pathways (e.g., Gαq/11-mediated calcium mobilization and insulin secretion) without the confounding influence of FFA2/FFA3-mediated responses. Its EC50 of 280 nM allows for precise dose-response characterization in metabolic research.

Reference Inhibitor in CYP2B6 DDI Screening Panels

Given its potent and selective inhibition of CYP2B6 (IC50: 60 nM) with negligible impact on CYP3A4 [2], the compound serves as an excellent positive control or reference standard in custom CYP inhibition screening panels. This specific profile is crucial for ADME scientists assessing the CYP2B6-related DDI liability of new chemical entities, a niche that common non-selective CYP inhibitors do not fill.

Chemical Probe for Allosteric FFA1 Binding Site Mapping

The distinct structural motif of a diarylpropenylamine, as opposed to the common carboxylate-based FFA1 agonists (e.g., TAK-875, GW9508), suggests a potentially different binding mode or allosteric site interaction. The compound's unchallenged potency at FFA1, coupled with its unique scaffold , makes it irreplaceable for academic groups conducting mutagenesis and molecular modeling studies to map alternative binding topologies on the FFA1 receptor.

Application
Selection Property
Validation Focus
FFA1 pathway dissection in β-cell models
FFA1/FFA2/FFA3 selectivity profile
Gαq/11-mediated calcium flux endpoints
CYP2B6 inhibition screening reference
CYP2B6-selective inhibition profile
CYP inhibition panel cross-validation
Allosteric binding site mapping studies
Non-carboxylate diarylpropenylamine scaffold
Mutagenesis and binding topology assays
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